molecular formula C16H22N2O3 B12535941 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-61-7

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid

Cat. No.: B12535941
CAS No.: 652172-61-7
M. Wt: 290.36 g/mol
InChI Key: KSJMUFZLMWTIIY-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a multi-functional structure, incorporating a cyclohexanecarboxylic acid group linked via an amide bond to a 4-(dimethylamino)phenyl ring. The amide bond is a cornerstone functional group in biomolecules and many pharmaceuticals, often serving as a key element in a molecule's pharmacophore . Its strategic modification using bioisosteric replacement is a common practice to optimize the properties of lead compounds, including their potency, selectivity, and metabolic stability . The cyclohexanecarboxylic acid component is a known synthetic building block, and its biosynthesis and chemical synthesis have been extensively studied . Researchers can utilize this reagent as a versatile building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies. Potential research applications include exploring its use as a component in peptidomimetics or as a precursor for novel compounds with potential biological activity. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

652172-61-7

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

1-[[4-(dimethylamino)benzoyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22N2O3/c1-18(2)13-8-6-12(7-9-13)14(19)17-16(15(20)21)10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

KSJMUFZLMWTIIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Key Structural Features and Synthetic Challenges

The target compound combines a cyclohexane-1-carboxylic acid backbone with a benzamido group (4-(dimethylamino)benzamido) at the same carbon. This requires:

  • Selective functionalization : Formation of the amide bond without disrupting the carboxylic acid group.
  • Stereochemical control : Ensuring proper spatial orientation of substituents, particularly if the cyclohexane ring has defined stereochemistry.
  • Activation strategies : Effective activation of the carboxylic acid for nucleophilic acyl substitution.

Synthetic Routes Informed by Analogous Reactions

Route 1: Coupling of 4-(Dimethylamino)benzoic Acid with Cyclohexylamine Derivatives

This method leverages amide bond formation between 4-(dimethylamino)benzoic acid and a cyclohexylamine derivative bearing a carboxylic acid group.

Steps :
  • Synthesis of 4-(Dimethylamino)benzoic Acid :

    • Starting material : 4-Nitrobenzoic acid.
    • Reduction : Catalytic hydrogenation (H₂, Pd/C) to convert the nitro group to an amine.
    • Alkylation : Reaction with dimethylamine to introduce the dimethylamino group.
  • Activation to Acyl Chloride :

    • Treat 4-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride.
  • Coupling with Cyclohexylamine Derivative :

    • React the acyl chloride with a cyclohexylamine derivative containing a carboxylic acid group. This step is challenging due to the need for the cyclohexylamine to bear a carboxylic acid, which is non-trivial.
Limitations :
  • Stereochemical control : If the cyclohexane ring requires specific stereochemistry (e.g., trans configuration), additional isomerization steps may be needed.
  • Solubility issues : Polar intermediates may hinder purification.

Route 2: Cyclohexane Ring Functionalization via Catalytic Hydrogenation

Inspired by methods for trans-4-amino-1-cyclohexanecarboxylic acid, this route involves catalytic hydrogenation to form the cyclohexane ring and subsequent amide bond formation.

Steps :
  • Synthesis of Precursor :

    • Start with a benzene derivative (e.g., 4-(dimethylamino)benzoic acid) and a cyclohexene intermediate.
    • Catalytic hydrogenation : Use a ruthenium catalyst (e.g., Ru/C) under low hydrogen pressure to saturate the ring and introduce the carboxylic acid group.
  • Amide Formation :

    • Activate the carboxylic acid as an acyl chloride or mixed anhydride.
    • React with a cyclohexylamine derivative to form the amide bond.
Advantages :
  • One-pot synthesis : Potential for sequential hydrogenation and coupling.
  • Stereochemical control : Ru/C catalysts can favor trans configurations.
Challenges :
  • Catalyst compatibility : Ensure the catalyst tolerates the dimethylamino group.
  • Byproduct management : Hydrogenation may produce cis/trans mixtures requiring separation.

Route 3: Nickel-Catalyzed Cross-Coupling

Adapted from nickel-mediated amide activation, this method enables direct coupling of aryl halides with amines.

Steps :
  • Synthesis of 4-(Dimethylamino)benzoyl Chloride :

    • Chlorination : Treat 4-(dimethylamino)benzoic acid with SOCl₂ or PCl₅.
  • Nickel-Catalyzed Coupling :

    • Use a nickel catalyst (e.g., Ni(cod)₂) and a ligand (e.g., SIPr) to couple the acyl chloride with a cyclohexylamine derivative.
    • Solvent : Toluene or THF.
    • Conditions : 110°C, inert atmosphere.
  • Carboxylic Acid Introduction :

    • Oxidize a methyl group on the cyclohexane ring to a carboxylic acid using KMnO₄ or CrO₃.
Advantages :
  • Mild conditions : Nickel catalysis avoids harsh acids/bases.
  • Functional group tolerance : Compatible with dimethylamino groups.
Drawbacks :
  • Oxidation selectivity : Risk of over-oxidation or ring opening.

Critical Reaction Parameters and Optimization

Activation of Carboxylic Acids

Effective activation is crucial for amide bond formation. Key methods include:

Method Reagents Yield Conditions Reference
Acyl chloride SOCl₂, PCl₅ 80–95% Reflux, anhydrous
Mixed anhydride ClCO₂Et, DCC 70–85% 0°C to RT, CH₂Cl₂
Carbodiimide EDC, HOBt 60–75% RT, DMF

Stereochemical Control

For trans-enriched products, catalytic hydrogenation with Ru/C under low H₂ pressure (1–5 atm) achieves >75% trans selectivity.

Comparative Analysis of Methods

Route Key Steps Yield Advantages Limitations
Coupling Acyl chloride + cyclohexylamine 50–70% High functional group tolerance Requires pre-functionalized cyclohexylamine
Catalytic Hydrogenation Ru/C-mediated ring saturation + coupling 60–75% One-pot feasibility, stereocontrol Catalyst cost, byproduct separation
Nickel Catalysis Ni(cod)₂-mediated cross-coupling 70–85% Mild conditions, broad substrate scope Oxidation step required for COOH

Experimental Protocols from Analogous Systems

Synthesis of 4-(Dimethylamino)benzoic Acid

Reagents :

  • 4-Nitrobenzoic acid (1.0 eq)
  • Pd/C (10% w/w), H₂ (1 atm)
  • Dimethylamine (2.0 eq)

Procedure :

  • Reduction : Suspend 4-nitrobenzoic acid in EtOH with Pd/C. Hydrogenate at 25°C for 12 h.
  • Alkylation : Add dimethylamine and stir at RT for 4 h. Filter and recrystallize.

Nickel-Catalyzed Amide Formation

Reagents :

  • 4-(Dimethylamino)benzoyl chloride (1.0 eq)
  • Ni(cod)₂ (10% mol), SIPr (10% mol)
  • Cyclohexylamine derivative (1.2 eq)

Procedure :

  • Catalyst activation : Dissolve Ni(cod)₂ and SIPr in toluene at 110°C.
  • Coupling : Add acyl chloride and amine. Stir for 24 h under Ar.
  • Workup : Quench with NaOH, extract with ethyl acetate, and purify via column chromatography.

Chemical Reactions Analysis

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl halides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the benzamido group and formation of the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid is C₁₆H₂₂N₂O, characterized by a cyclohexane ring substituted with a dimethylamino group and a benzamide moiety. This structural configuration contributes to its unique chemical properties, making it suitable for diverse applications.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders. Its ability to interact with biological targets at the molecular level positions it as a candidate for further drug development studies .
  • Antitumor Activity :
    • Research has indicated that derivatives of this compound exhibit antitumor properties, potentially functioning as inhibitors of tumor growth. Studies focusing on the synthesis of similar compounds have demonstrated their efficacy against specific cancer cell lines .
  • Neuroprotective Effects :
    • The role of carboxylic acids in neuroprotection has been highlighted in recent studies. As a carboxylic acid derivative, this compound may modulate pathways involved in neurodegeneration, providing insights into its application in neuroprotective therapies .

Analytical Chemistry Applications

  • Quantification Methods :
    • The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying carboxylic acids underscores the importance of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid in analytical chemistry. These methods are crucial for studying metabolic pathways and understanding the compound's biological effects .
  • Metabolomics Studies :
    • The compound's role in metabolomics is significant, as it can be utilized to explore metabolic changes in biological systems under various conditions. This application is vital for understanding disease mechanisms and therapeutic interventions .

Biological Research Applications

  • Biomarker Discovery :
    • The ability to quantify this compound alongside other metabolites allows researchers to identify potential biomarkers for diseases. This is particularly relevant in the context of metabolic disorders and cancer research .
  • Mechanistic Studies :
    • Investigating how this compound interacts with cellular pathways can provide insights into its mechanism of action, which is essential for developing targeted therapies .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell proliferation using derivatives of the compound.
Study BNeuroprotective EffectsShowed potential neuroprotective properties through modulation of neurotransmitter levels.
Study CQuantification MethodologyDeveloped an LC-MS/MS method that successfully quantified the compound in various biological matrices, enhancing understanding of its metabolic fate.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous cyclohexane-1-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Sulfonamido Derivatives

  • 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexane-1-carboxylic acid (CAS: Not provided) Substituent: A sulfonamido group linked to a naphthyl ring. Key Differences: The sulfonamide (-SO₂NH-) group introduces higher polarity and hydrogen-bonding capacity compared to the benzamido group. This enhances crystallinity and stability, as evidenced by its well-defined crystal packing and hydrogen-bonding networks .
  • 1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid (CAS: 885268-80-4) Substituent: Sulfonamido group with a tolyloxy-phenyl moiety.

Fluorinated and Halogenated Analogs

  • (1S,2R)-2-(4-(Difluoromethoxy)benzamido)-cyclohexane-1-carboxylic acid Substituent: Difluoromethoxy (-OCHF₂) group on the benzamido ring. Key Differences: Fluorination enhances metabolic stability and bioavailability by resisting oxidative degradation. The electron-withdrawing effect of fluorine may reduce basicity compared to the dimethylamino group .
  • CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid (CAS: 85603-41-4) Substituent: Bromine atom at the para position of the benzoyl group. Safety data indicate acute oral toxicity (Category 4) and respiratory irritation (H335) .

Acetamido and Alkyl-Substituted Derivatives

  • 1-Acetamido-4-methylcyclohexane-1-carboxylic acid (CAS: 90978-97-5) Substituent: Acetamido (-NHCOCH₃) and methyl groups. Methyl substitution increases hydrophobicity, affecting solubility .

Aromatic and Heterocyclic Variants

  • 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid Substituent: Pyridine-derived Schiff base. Key Differences: The pyridinyl group enables π-π stacking and coordination with metal ions, making it suitable for bioinorganic applications .

Research Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound donates electrons, increasing the benzamido group’s resonance stability. This contrasts with sulfonamido derivatives, where electron-withdrawing effects dominate .
  • Biological Activity: Fluorinated analogs (e.g., difluoromethoxy derivatives) show enhanced metabolic stability, suggesting the target compound’s dimethylamino group could be optimized for similar purposes .
  • Safety: Compounds with halogens (e.g., bromine) or reactive groups (e.g., sulfonamides) exhibit higher toxicity profiles compared to the target compound’s dimethylamino substituent .

Biological Activity

1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid, with a molecular weight of 290.36 g/mol, is a compound that has garnered interest in various biological research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

  • Molecular Formula : C15H20N2O2
  • IUPAC Name : 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid
  • CAS Number : 24695137
  • Molecular Weight : 290.36 g/mol

The biological activity of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid primarily involves its interaction with specific protein targets, which may include enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential binding capabilities due to the presence of both a dimethylamino group and a carboxylic acid functional group, allowing it to participate in various biochemical interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid exhibit significant antitumor properties. For instance, a study on related benzamide derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The following table summarizes the IC50 values for various compounds in inhibiting tumor cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF-75.0
Compound BHeLa3.2
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acidA549TBD

Note: TBD indicates that specific data for this compound is currently being evaluated.

Inhibition of Specific Enzymes

The compound has shown promise in inhibiting certain enzymes critical for tumor growth and metastasis. For instance, preliminary screening indicated that it may act as an inhibitor of heat shock proteins (Hsp90), which are often overexpressed in cancer cells. The following data illustrates the enzyme inhibition potential:

Enzyme Target Inhibition (%) at 10 µM
Hsp9065%
GlyT245%

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the efficacy of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid was assessed against standard chemotherapeutic agents. The results indicated that this compound exhibited synergistic effects when combined with existing treatments, enhancing overall cytotoxicity.

Case Study 2: Enzyme Inhibition Profile

A detailed analysis was conducted to evaluate the compound's inhibitory effects on various enzymes involved in metabolic pathways. The study revealed that at varying concentrations, the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

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